One common method involves the reaction of indazole-3-carboxylic acid with an appropriate amine in the presence of a coupling reagent. For example, N-(1-benzyl-4-memylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (a potent 5-HT3 receptor antagonist) is synthesized using N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide as an intermediate. [ [] ]
Applications
Medicinal Chemistry: As a potential building block for the synthesis of novel drug candidates, particularly for conditions where indazole-based compounds have shown therapeutic potential (e.g., cancer [ [, , ] ], inflammation [ [] ], neurological disorders [ [, ] ] ).
Compound Description: This compound shares a furan-2-ylmethyl carboxamide moiety with the target compound. The crystal structure of this compound has been reported [].
Relevance: The presence of the furan-2-ylmethyl carboxamide moiety in both this compound and N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide suggests they are structurally related. The difference lies in the aromatic core, with this compound featuring a cyclopentathiophene ring system in place of the indazole found in the target compound [].
Compound Description: AB-PINACA is a synthetic cannabinoid receptor agonist. It's known to be metabolized in humans through various pathways, including carboxamide hydrolysis, hydroxylation, ketone formation, and glucuronidation [, ].
Relevance: This compound and N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide share the core structure of an indazole-3-carboxamide. The key structural difference lies in the substituent on the carboxamide nitrogen. AB-PINACA has a more complex (1-amino-3-methyl-1-oxobutan-2-yl) group, whereas the target compound has a simpler furan-2-ylmethyl group [, ].
Compound Description: ADB-CHMINACA is a potent synthetic cannabinoid receptor agonist. It has been identified as a new psychoactive substance with documented abuse potential [, ].
Relevance: This compound exhibits a high degree of structural similarity to N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide. They both share the 1H-indazole-3-carboxamide core. The difference lies in the N-substituent, with ADB-CHMINACA having a (1-amino-3,3-dimethyl-1-oxobutan-2-yl) group attached to the carboxamide nitrogen, while the target compound has a furan-2-ylmethyl group at that position [, ].
Compound Description: AB-CHMINACA is another synthetic cannabinoid that has emerged as a new psychoactive substance. It is primarily metabolized by CYP enzymes, with CYP3A4 playing a significant role. Major metabolic pathways include mono- and di-hydroxylation, N-dealkylation, carboxylation, and glucuronidation [].
Relevance: This compound shares the same core structure of 1H-indazole-3-carboxamide with N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide. The difference lies in the N-substituent of the carboxamide group. AB-CHMINACA possesses a [(1S)-1-(aminocarbonyl)-2-methylpropyl] group at that position, while the target compound has a furan-2-ylmethyl group [].
Compound Description: Cumyl-TsINACA is a synthetic cannabinoid identified in illicit products. It acts as a full agonist at the hCB1 receptor, though with low binding affinity and functional activity. This compound exhibits thermal instability, particularly under gas chromatography conditions [].
Relevance: Both this compound and N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide belong to the indazole-3-carboxamide class of compounds. They differ in their substituents. Cumyl-TsINACA features a (2-phenylpropan-2-yl) group on the carboxamide nitrogen and a tosyl group at the 1-position of the indazole ring. In contrast, the target compound has a furan-2-ylmethyl group on the carboxamide nitrogen and no substituent at the 1-position of the indazole [].
Compound Description: This compound acts as a potent 5-HT3 receptor antagonist [].
Relevance: Both this compound and N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide share the central 1H-indazole-3-carboxamide scaffold, highlighting their structural relationship. They differ in their N-substituents. This compound features a (1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl) group attached to the carboxamide, while the target compound has a furan-2-ylmethyl group at the same position [].
Compound Description: LY278584 is a potent and selective 5HT3 receptor antagonist. Its tritiated form is used as a radioligand in binding studies [].
Relevance: This compound is structurally related to N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide as they both contain the 1H-indazole-3-carboxamide motif. The differences lie in the substituents on the indazole ring and the carboxamide nitrogen. LY278584 has a methyl group at the 1-position of the indazole and an (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) group on the carboxamide nitrogen, while the target compound has a furan-2-ylmethyl group on the carboxamide nitrogen and no substituent at the 1-position [].
Compound Description: This compound exhibits a similar overall structure to the target compound, featuring a carboxamide group linked to a heterocyclic ring system. The crystal structure of this compound has been reported, revealing the presence of weak carbonyl-C=O⋯π(triazolyl) interactions in the crystal lattice [].
Relevance: Although this compound contains a pyrazole ring instead of the indazole ring found in N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide, both compounds share a similar structural arrangement with a carboxamide group connected to a heterocyclic ring system and substituted with an aromatic ring on the nitrogen atom. This common structural motif suggests a degree of structural similarity and potential for comparable chemical properties [].
Compound Description: CUMYL-4CN-BINACA is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. It has been identified in various matrices, including plant material and postmortem blood samples [, ].
Relevance: This compound and N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide belong to the same chemical class, both featuring the 1H-indazole-3-carboxamide core structure. They differ in their N-substituents: CUMYL-4CN-BINACA has a (2-phenylpropan-2-yl) group on the carboxamide nitrogen and a (4-cyanobutyl) group at the 1-position of the indazole, while the target compound has a (furan-2-ylmethyl) group on the carboxamide nitrogen and no substituent at the 1-position [, ].
Compound Description: TC-5619 is a selective agonist of the α7 neuronal nicotinic acetylcholine receptor, showing promise as a potential treatment for cognitive impairment associated with neurological disorders [].
Relevance: This compound shares structural similarities with N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide. Both contain a furan ring system, although in TC-5619 it's a benzofuran ring and directly connected to the carboxamide group. Additionally, both compounds feature an aromatic ring-containing substituent on the carboxamide nitrogen, with TC-5619 having a [2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl] group and the target compound a simpler furan-2-ylmethyl group [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.